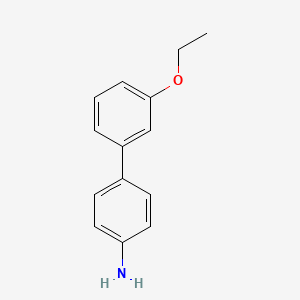

3'-Ethoxybiphenyl-4-amine

説明

3'-Ethoxybiphenyl-4-amine (IUPAC name: 3-ethoxy-[1,1'-biphenyl]-4-amine) is a substituted biphenyl amine characterized by an ethoxy group (-OCH₂CH₃) at the 3' position and an amine (-NH₂) group at the 4 position of the biphenyl scaffold. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, enabling interactions with biological targets or incorporation into functional polymers .

特性

分子式 |

C14H15NO |

|---|---|

分子量 |

213.27 g/mol |

IUPAC名 |

4-(3-ethoxyphenyl)aniline |

InChI |

InChI=1S/C14H15NO/c1-2-16-14-5-3-4-12(10-14)11-6-8-13(15)9-7-11/h3-10H,2,15H2,1H3 |

InChIキー |

FAYATRNXPQABQD-UHFFFAOYSA-N |

正規SMILES |

CCOC1=CC=CC(=C1)C2=CC=C(C=C2)N |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3'-ethoxybiphenyl-4-amine, highlighting differences in substituents, synthesis routes, and applications:

Key Structural and Functional Insights:

Substituent Effects on Reactivity: The ethoxy group in 3'-ethoxybiphenyl-4-amine enhances solubility in polar solvents compared to non-polar analogs like 3',5'-diphenylbiphenyl-4-amine . Ethynyl groups (e.g., in 4'-ethynyl-[1,1'-biphenyl]-4-amine) enable further functionalization via click chemistry, making them valuable in modular synthesis .

Synthetic Accessibility :

- 3'-Ethoxybiphenyl-4-amine can be synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), similar to methods for 4'-(benzyloxy)-[1,1'-biphenyl]-3-amine .

- Nitro-to-amine reduction is a common step, as seen in the synthesis of 4'-ethynyl derivatives .

Applications in Materials Science :

- 3',5'-Diphenylbiphenyl-4-amine exhibits rigid, planar structures suitable for organic semiconductors, whereas 3'-ethoxybiphenyl-4-amine may serve as a building block for liquid crystals due to its flexible ethoxy chain .

Research Findings and Limitations

- Stability Concerns : Ethoxy groups may undergo hydrolysis under acidic conditions, necessitating protective strategies during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。